4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
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Overview
Description
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a complex organic compound that features a quinoline core, a morpholine ring, and a chlorophenyl sulfonyl group
Preparation Methods
The synthesis of 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the quinoline-sulfonyl intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the quinoline core, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can improve its solubility and bioavailability. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine include other quinoline derivatives such as chloroquine and hydroxychloroquine. These compounds share the quinoline core but differ in their substituents, which can significantly impact their biological activity and applications. The presence of the morpholine ring and the chlorophenyl sulfonyl group in this compound makes it unique, potentially offering different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives.
References
- Selection of boron reagents for Suzuki–Miyaura coupling
- Recent progress in the synthesis of morpholines
- Synthesis and therapeutic potential of quinoline derivatives
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-2-7-18-17(12-14)20(23-8-10-26-11-9-23)19(13-22-18)27(24,25)16-5-3-15(21)4-6-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWSCXTVNMJQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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